molecular formula C9H11BO2 B14178559 4-(Dimethylboranyl)benzoic acid CAS No. 858645-98-4

4-(Dimethylboranyl)benzoic acid

Cat. No.: B14178559
CAS No.: 858645-98-4
M. Wt: 162.00 g/mol
InChI Key: TVOWCYIZXNCMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylboranyl)benzoic acid is a boronic acid derivative characterized by a dimethylboranyl group (-B(CH₃)₂) attached to the para position of a benzoic acid scaffold. This compound combines the carboxylic acid's reactivity with the boronate group's unique properties, making it a candidate for applications in organic synthesis, medicinal chemistry, and materials science. The dimethylboranyl substituent introduces steric and electronic effects distinct from other boronic acids, such as 4-carboxybenzeneboronic acid (4-(dihydroxyboranyl)benzoic acid) .

Properties

CAS No.

858645-98-4

Molecular Formula

C9H11BO2

Molecular Weight

162.00 g/mol

IUPAC Name

4-dimethylboranylbenzoic acid

InChI

InChI=1S/C9H11BO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)

InChI Key

TVOWCYIZXNCMLH-UHFFFAOYSA-N

Canonical SMILES

B(C)(C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylboranyl)benzoic acid typically involves the introduction of the dimethylboranyl group to a benzoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a boronic acid or boronate ester as a reagent. The reaction is catalyzed by palladium and often requires a base such as potassium carbonate. The reaction conditions are generally mild, making this method suitable for a wide range of substrates .

Industrial Production Methods

Industrial production of 4-(Dimethylboranyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylboranyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol.

    Substitution: Nitrobenzoic acids or halogenated benzoic acids.

Scientific Research Applications

4-(Dimethylboranyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylboranyl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the boranyl group. This group can facilitate the formation of carbon-carbon bonds through transmetalation processes in palladium-catalyzed reactions . Additionally, the carboxylic acid group can interact with biological molecules, potentially influencing metabolic pathways .

Comparison with Similar Compounds

Boronic Acid Derivatives

4-(Dihydroxyboranyl)benzoic Acid
  • Structure : Contains a -B(OH)₂ group instead of -B(CH₃)₂.
  • Properties : Higher hydrophilicity due to hydroxyl groups, facilitating aqueous solubility. Commonly used in Suzuki reactions for biaryl bond formation.
  • Applications : Preferred in pharmaceutical synthesis for coupling reactions due to its stability in protic solvents .

Key Difference : The dimethylboranyl group in 4-(Dimethylboranyl)benzoic acid enhances lipophilicity and may reduce hydrolysis susceptibility compared to dihydroxyboranyl analogs.

Amino-Substituted Benzoic Acids

4-(Diethylamino)benzoic Acid
  • Structure : Features a -N(C₂H₅)₂ group at the para position.
  • Properties: The electron-donating amino group reduces benzoic acid's acidity (higher pKa) and enhances UV absorption (λmax ~267–341 nm, similar to dimethylamino analogs) .
  • Applications : Intermediate in dye synthesis and photodynamic therapy agents.

Ester and Carbonyl Derivatives

4-(Methoxycarbonyl)benzoic Acid
  • Structure : Contains a methoxycarbonyl (-COOCH₃) group.
  • Properties : Hydrolyzes to the carboxylic acid under basic conditions. Lower reactivity in metal-catalyzed reactions compared to boronic acids.
  • Applications : Used in peptide synthesis and as a protecting group in organic chemistry .

Key Difference : The methoxycarbonyl group lacks the boron-mediated reactivity critical for cross-coupling or sensor applications.

Structural and Functional Comparison Table

Compound Substituent Key Properties Applications References
4-(Dimethylboranyl)benzoic acid -B(CH₃)₂ Lipophilic, stable boronate Cross-coupling, sensors
4-(Dihydroxyboranyl)benzoic acid -B(OH)₂ Hydrophilic, prone to hydrolysis Suzuki reactions
4-(Diethylamino)benzoic acid -N(C₂H₅)₂ Electron-donating, UV-active Dyes, photodynamic therapy
4-(Methoxycarbonyl)benzoic acid -COOCH₃ Hydrolyzable ester Peptide synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.